molecular formula C16H18N4O2 B11231311 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11231311
M. Wt: 298.34 g/mol
InChI Key: GFTVAFHKZSEDQT-UHFFFAOYSA-N
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Description

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of cinnoline derivatives

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C16H18N4O2/c21-15(18-10-12-5-7-17-8-6-12)11-20-16(22)9-13-3-1-2-4-14(13)19-20/h5-9H,1-4,10-11H2,(H,18,21)

InChI Key

GFTVAFHKZSEDQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. The starting materials often include cinnoline derivatives and pyridine-based compounds. The reaction conditions may involve:

    Reagents: Common reagents such as acetic anhydride, pyridine, and various catalysts.

    Conditions: Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, the compound may be investigated as a potential drug candidate for treating various diseases. Its interactions with biological targets can be explored through in vitro and in vivo studies.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Cinnoline Derivatives: Compounds with similar cinnoline structures.

    Pyridine Derivatives: Compounds containing pyridine rings.

Uniqueness

The uniqueness of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide lies in its specific combination of cinnoline and pyridine moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthetic route for this compound typically involves the condensation of 3-oxo-5,6,7,8-tetrahydrocinnoline derivatives with pyridine-based amines. The general procedure includes:

  • Reagents : 3-oxo-5,6,7,8-tetrahydrocinnoline and pyridin-4-ylmethylamine.
  • Conditions : The reaction is usually carried out in an organic solvent under reflux conditions to promote the formation of the acetamide linkage.

Biological Activity

The biological activity of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide has been studied in various contexts:

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activity. A study highlighted the ability of similar compounds to modulate multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) activity. This suggests that the compound may also possess potential as an MDR reversal agent in chemotherapy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains and fungi. The presence of the tetrahydroquinoline moiety is often associated with enhanced biological activity against pathogens .

Anti-inflammatory Effects

Studies have indicated that related compounds can reduce inflammation markers in vitro and in vivo. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It might interact with various receptors (e.g., G-protein coupled receptors) that play a role in inflammatory responses.
  • Transport Protein Interaction : By modulating the activity of transport proteins like P-glycoprotein, the compound can influence drug accumulation within cells, enhancing therapeutic efficacy against resistant cancer types .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on MDR Reversal :
    • Objective : To assess the efficacy of tetrahydroquinoline derivatives in reversing MDR.
    • Findings : Certain derivatives demonstrated significant inhibition of Rhodamine123 efflux in P-gp overexpressing cells, indicating potential for overcoming chemotherapy resistance .
  • Antimicrobial Evaluation :
    • Objective : To test the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings : Compounds similar to 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide showed promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

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